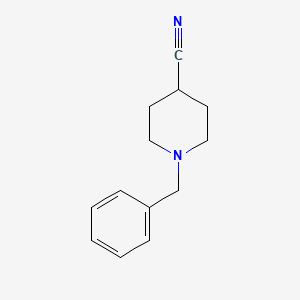

1-Benzylpiperidine-4-carbonitrile

概要

説明

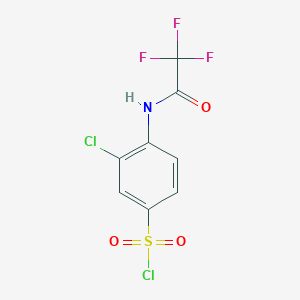

1-Benzylpiperidine-4-carbonitrile is a chemical compound with the CAS Number: 62718-31-4 . It has a molecular weight of 200.28 and its IUPAC name is 1-benzyl-4-piperidinecarbonitrile .

Synthesis Analysis

The synthesis of 1-Benzylpiperidine-4-carbonitrile involves several steps . The process starts with 4-piperidinecarboxylic acid as a raw material, which undergoes esterification to generate 4-piperidinecarboxylic acid methyl ester hydrochloride . This is followed by an alkylation reaction to produce N-benzyl-4-piperidinecarboxylic acid methyl ester . The ester is then hydrolyzed to obtain N-benzyl-4-piperidinecarboxylic acid . An acylation reaction is carried out on the N-benzyl-4-piperidinecarboxamide, which is then dehydrated to obtain 1-benzyl piperidine-4-nitrile . Finally, a reduction reaction is performed on the 1-benzyl piperidine-4-nitrile to generate the N-benzyl-4-piperidinecarboxaldehyde .

Molecular Structure Analysis

The InChI code for 1-Benzylpiperidine-4-carbonitrile is 1S/C13H16N2/c14-10-12-6-8-15 (9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 .

Physical And Chemical Properties Analysis

1-Benzylpiperidine-4-carbonitrile has a molecular weight of 200.283 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 330.3°C at 760 mmHg , and the flash point is 139.6±15.2 °C . The refractive index is 1.564 .

科学的研究の応用

Cancer Research

- 1-Benzylpiperidine-4-carbonitrile derivatives have been studied for their potential in cancer treatment. For instance, 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, synthesized from a reaction involving arylaldehyde, malononitrile, and 2-naphthol, showed significant cytotoxic activity against HT-29 cells (a colorectal cancer cell line). These compounds induced cell cycle arrest and apoptosis, with a notable up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes, suggesting their potential as chemotherapeutic agents in colon cancer treatment (Ahagh et al., 2019).

Synthetic Chemistry

- The compound has been used in the synthesis of various novel chemical structures. For example, the one-pot synthesis of novel 6-amino-8-aryl-2-methyl/benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline-5-carbonitriles from 1-methyl/benzylpiperidin-4-one has been described. This synthesis is significant for creating new benzene rings and potentially useful compounds through a domino sequence involving multiple chemical reactions (Balamurugan et al., 2011).

Antimicrobial Research

- Some derivatives of 1-Benzylpiperidine-4-carbonitrile have been explored for their antimicrobial properties. For instance, compounds synthesized using a method involving 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides were evaluated as antimicrobial agents. This highlights the potential application of such derivatives in developing new antimicrobial drugs (Al‐Azmi & Mahmoud, 2020).

Green Chemistry and Sustainable Methods

- The compound has been utilized in developing sustainable and environmentally friendly synthetic methods. For instance, a microwave-assisted method for synthesizing 5-(benzylideneamino)-1-phenyl-1H-pyrazole-4-carbonitrile scaffolds was developed, showcasing the compound's role in enhancing green chemistry practices (Karati et al., 2022).

Fluorescence Sensing and Imaging

- Derivatives of 1-Benzylpiperidine-4-carbonitrile have been used in developing fluorescence sensors for applications like living cell imaging. For example, a benzo[h]chromene derivative was synthesized and employed as a 'Turn On' fluorescence chemosensor for the selective detection of Pb2+, demonstrating the compound's utility in advanced imaging and sensing technologies (Sinha et al., 2013).

Drug Development and Pharmacology

- In the field of pharmacology, derivatives of 1-Benzylpiperidine-4-carbonitrile have been synthesized and evaluated for binding properties with sigma receptors. This research is crucial for developing new pharmaceutical compounds targeting specific receptors in the body (Maier & Wünsch, 2002).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-benzylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJUFUGVCGDYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylpiperidine-4-carbonitrile | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2688913.png)

![(2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2688920.png)

![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide](/img/structure/B2688921.png)

![1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2688928.png)

![Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2688929.png)

![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2688932.png)

![4-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2688933.png)

![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688934.png)